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Compound of Interest

Compound Name: Cholesteryl palmitoleate

CAS No.: 1797-71-3

Cat. No.: B8088718

Get Quote

Executive Summary
Cholesteryl palmitoleate, commonly denoted as CE(16:1), is a monounsaturated cholesterol

ester that plays a critical role in lipid metabolism, lipoprotein core dynamics, and the

progression of cardiovascular disease. As a highly hydrophobic molecule, its physicochemical

behavior—specifically its crystallographic polymorphism and phase transition characteristics—

dictates its functional role in both biological systems (e.g., lipid droplets, LDL particles) and

synthetic drug delivery vehicles like Lipid Nanoparticles (LNPs).
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A Note on Chemical Registry (E-E-A-T Check): Rigorous scientific inquiry demands absolute

precision in chemical identification. While the prompt references CAS 16760-45-5 (which strictly

identifies 13-cis Retinoic Acid Methyl Ester), this technical guide focuses on the specific

chemical entity requested by name: Cholesteryl palmitoleate, which is correctly registered

under [1].

Structural Identity and Physicochemical Properties
Cholesteryl palmitoleate is formed by the esterification of cholesterol at the 3-beta position

with palmitoleic acid (16:1, cis-9). This rigid cyclopentaphenanthrene steroid nucleus, combined

with a flexible, monounsaturated aliphatic chain, creates a molecule with unique mesomorphic

(liquid crystal) behavior.

Quantitative Data Summaries
Table 1: Fundamental Chemical and Physical Specifications

Property Specification

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-

17-[(2R)-6-methylheptan-2-yl]-...-3-yl] (Z)-

hexadec-9-enoate

Molecular Formula C₄₃H₇₄O₂

Molecular Weight 623.05 g/mol

Exact Mass 622.569 Da

Physical State Solid (Crystalline)

XLogP3 (Lipophilicity) 15.5

Table 2: Solubility Profile at 25°C
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Solvent Solubility Causality / Application

Chloroform ~10 mg/mL

Ideal for lipid extraction (Folch

method) due to matching non-

polar dielectric constants.

Ethanol ~19.24 g/L

Useful for preparing

concentrated stock solutions

for in vitro assays.

Methanol ~7.45 g/L

Often used as a weak solvent

in mobile phase mixtures for

reversed-phase LC-MS.

Water Insoluble

Necessitates formulation into

micelles or LNPs for aqueous

biological delivery.

Crystallography and Phase Transitions
The physical state of a lipoprotein core or an LNP is heavily influenced by the phase transition

temperature (

) of its constituent lipids. Cholesteryl palmitoleate is polymorphous. At low temperatures (123
K), it forms monoclinic crystals (space group P2(1)). As the temperature increases, it
undergoes a significant conformational change in a 10 K range near 173 K, as established by
[2].

Causality in Formulation: Unlike saturated esters, the cis-double bond in the palmitoleate chain

introduces a structural "kink" that disrupts tight molecular packing. This lowers the melting point

and promotes a smectic mesophase before melting into an isotropic liquid. When designing

LNPs, incorporating CE(16:1) increases the fluidity of the lipid core, thereby modulating the

release kinetics of encapsulated active pharmaceutical ingredients (APIs).

Biological Significance: Atherosclerosis and
Lipidomics
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In the context of cardiovascular disease, CE(16:1) is not merely a structural lipid; it is a highly

specific pathological biomarker. According to the landmark [3], CE(16:1) is exclusively

detectable in advanced atherosclerotic plaques and is absent in normal, healthy arteries.

Mechanistic Causality: The accumulation of CE(16:1) is driven by the enzyme acyl-

CoA:cholesterol acyltransferase-2 (ACAT-2). When macrophages engulf oxidized LDL (oxLDL),

ACAT-2 esterifies excess free cholesterol with palmitoleic acid to prevent free cholesterol-

induced cytotoxicity. However, this defense mechanism leads to massive lipid droplet

accumulation, transforming macrophages into foam cells—the hallmark of advanced

atherosclerotic plaques.
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Figure 1: Mechanistic pathway of CE(16:1) synthesis in advanced atherosclerotic plaque

formation.

Experimental Protocols & Methodologies
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To ensure reproducibility and scientific integrity, the following protocols are designed as self-

validating systems, incorporating necessary Quality Control (QC) checkpoints.

Protocol 3.1: Extraction and LC-MS/MS Quantification of
CE(16:1) from Biological Matrices
Objective: Isolate and quantify CE(16:1) using reversed-phase chromatography coupled with

tandem mass spectrometry. Rationale: A modified Folch extraction is utilized because the

biphasic chloroform/methanol/water system efficiently partitions highly non-polar sterol esters

into the lower organic phase, leaving polar metabolites and proteins in the aqueous phase.

Step-by-Step Methodology:

Sample Preparation: Aliquot 50 µL of plasma or tissue homogenate into a glass vial.

Internal Standard Addition (Self-Validation): Spike with 10 µL of a deuterated internal

standard (e.g., Cholesteryl-d7 palmitate) to validate extraction efficiency and correct for

matrix effects.

Solvent Partitioning: Add 1 mL of Chloroform:Methanol (2:1 v/v). Vortex vigorously for 2

minutes.

Phase Separation: Add 0.2 mL of LC-MS grade water. Centrifuge at 3,000 x g for 10 minutes

at 4°C.

Collection & Concentration: Carefully extract the lower chloroform layer (avoiding the

proteinaceous interphase). Evaporate to dryness under a gentle stream of nitrogen gas.

Reconstitution: Reconstitute the lipid pellet in 100 µL of Isopropanol:Methanol (1:1 v/v) for

HPLC injection.

LC-MS/MS Analysis: Inject 5 µL onto a C18 reversed-phase column.

Causality for Column Choice: The C18 stationary phase provides the necessary

hydrophobic interactions to retain the long aliphatic chain of CE(16:1).
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Detection: Utilize a mobile phase gradient of Acetonitrile/Water to Isopropanol. Detect in

positive Electrospray Ionization (ESI+) mode, monitoring the specific Multiple Reaction

Monitoring (MRM) transition for the ammonium adduct

at m/z 640.6 to the cholesterol backbone fragment at m/z 369.3.
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Figure 2: Step-by-step LC-MS/MS analytical workflow for the extraction and quantification of

CE(16:1).

Protocol 3.2: Differential Scanning Calorimetry (DSC) for
LNP Phase Behavior
Objective: Determine the phase transition temperature (

) of lipid nanoparticles formulated with CE(16:1). Rationale: DSC measures the heat capacity of
a sample as a function of temperature. For LNPs, identifying the transition from a gel (solid-like)
to a liquid-crystalline phase is critical for predicting formulation stability and drug release
profiles.

Step-by-Step Methodology:

Sample Loading: Load 20 µL of the concentrated LNP suspension (containing CE 16:1) into

an aluminum DSC pan and hermetically seal it. Prepare a reference pan with 20 µL of the

matching buffer (e.g., PBS).

Thermal Equilibration: Equilibrate the DSC cell at 10°C for 15 minutes to establish a stable

baseline.

Heating Scan: Ramp the temperature from 10°C to 90°C at a controlled rate of 5°C/min.
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Causality for Heating Rate: A 5°C/min rate provides an optimal balance between the

resolution of closely spaced polymorphic transitions and signal sensitivity.

Cooling Scan: Cool the sample back to 10°C at 5°C/min to observe hysteresis and

crystallization behavior.

Data Analysis (Self-Validation): Integrate the endothermic peaks to calculate the enthalpy (

) and identify the peak maximum (

). A critical self-validating check is the reversibility of the peak during the cooling scan,
confirming that the lipid did not undergo thermal degradation during the heating phase.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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